2-Cyclopentylacetohydrazide

Description

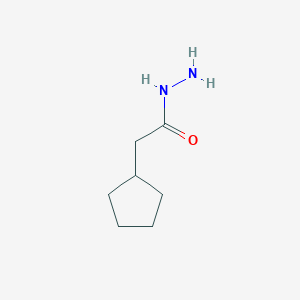

2-Cyclopentylacetohydrazide (CAS: 20287-25-6) is a hydrazide derivative characterized by a cyclopentyl group attached to an acetohydrazide backbone. Synthesized via a general procedure (GP-B) starting from ester E7, it is obtained in 86% yield after purification by flash column chromatography (CH₂Cl₂/MeOH 95:5) . Key spectroscopic data include:

- ¹³C-NMR (DMSO-d₆): δ 173.7 (C=O), 155.6 (C), 130.1 (2 CH), 128.7 (C), 114.9 (2 CH), 55.5 (CH), 40.7 (CH₂) .

- IR: Peaks at 3368, 3309 (N–H stretching), 1644 (C=O), and 1594 cm⁻¹ (N–H bending) .

- HRMS: [M + H]⁺ observed at 196.1079 (calculated: 196.1081) .

This compound’s cyclopentyl moiety enhances lipophilicity, making it suitable for biochemical studies, such as identifying binders of ThiT, an S-component protein .

Properties

IUPAC Name |

2-cyclopentylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-9-7(10)5-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEVXKQPVUYIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-25-6 | |

| Record name | 2-cyclopentylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylacetohydrazide typically involves the reaction of cyclopentylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

Cyclopentylacetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Cyclopentylacetone or cyclopentylacetic acid.

Reduction: Cyclopentylmethylamine or cyclopentylmethanol.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentylacetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Cyclopentylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The cyclopentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Physicochemical Properties

- Melting Points: 2-Cyclopentylidenehydrazine: 495–498 K (222–225°C) . Cyclohexylhydrazine hydrochloride (analog): 110–114°C . No mp data for 2-Cyclopentylacetohydrazide in provided evidence.

- Solubility: The cyclopentyl group in this compound likely reduces water solubility compared to non-alkylated hydrazides. Halogenated analogs (e.g., 2-(2,6-dichlorophenyl)acetohydrazide) exhibit even lower solubility due to hydrophobic Cl substituents .

Spectroscopic and Crystallographic Features

- This compound : Distinct ¹³C-NMR signals for carbonyl (δ 173.7) and aromatic carbons (δ 128.7–155.6) .

- 2-Cyclopentylidenehydrazine : X-ray diffraction reveals two independent molecules per asymmetric unit, with envelope conformations in cyclopentane rings and planar semicarbazone groups (max. deviation: 0.031 Å) .

Biological Activity

2-Cyclopentylacetohydrazide (C7H14N2O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a hydrazide derivative characterized by a cyclopentyl group attached to the acetohydrazide moiety. Its synthesis typically involves the reaction of cyclopentylacetic acid with hydrazine hydrate under reflux conditions, yielding a compound that displays various biological properties, including antimicrobial and anticancer activities.

- Molecular Formula: C7H14N2O

- Molecular Weight: 142.20 g/mol

- Structure: The presence of both cyclopentyl and hydrazide groups contributes to its unique reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The hydrazide group can form covalent bonds with electrophilic centers in proteins, potentially leading to enzyme inhibition or modification of protein function. The lipophilicity conferred by the cyclopentyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. For instance, studies have demonstrated that derivatives of hydrazides can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit key enzymes involved in tumor progression has been noted, making it a candidate for further development as an anticancer agent.

Case Studies

-

Inhibition of Lipoxygenase Enzymes:

A study explored the inhibitory effects of various acylhydrazones, including this compound, on human lipoxygenase enzymes. The results indicated that certain derivatives significantly reduced enzyme activity, suggesting potential applications in treating inflammatory conditions . -

Structure-Activity Relationship (SAR) Studies:

SAR studies have shown that modifications to the hydrazide moiety can enhance the biological activity of related compounds. For example, variations in substituents on the cyclopentyl ring have been correlated with increased potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.